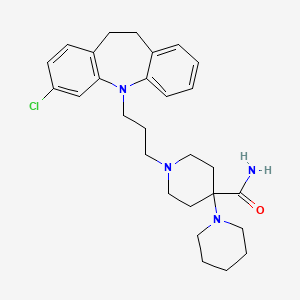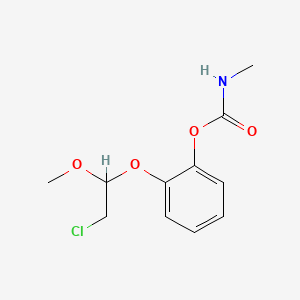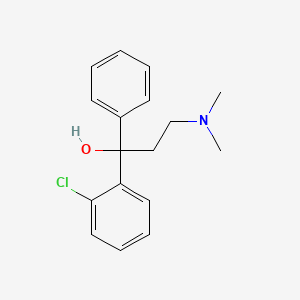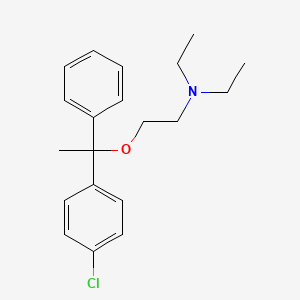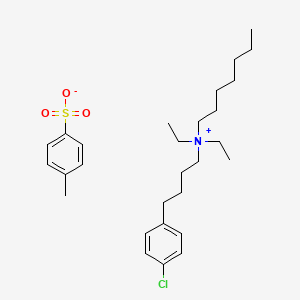![molecular formula C16H17ClN6O2 B1669273 (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 477865-59-1](/img/structure/B1669273.png)
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been explored in various studies. The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The crystal structure of similar compounds has been solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .
Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Scientific Research Applications
Agricultural Chemistry
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to possess significant utility in agricultural chemistry. They exhibit a range of biological activities that can be harnessed for the development of new agrochemicals. For instance, they can serve as potent antibacterial and antifungal agents, protecting crops from various plant pathogens .
Medicinal Chemistry
In medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyrimidine core is present in structures with diverse therapeutic potentials. They are researched for their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This suggests that CM-TPMF could be explored for similar pharmacological applications .
Synthesis of Regioselective Compounds
The synthesis process of [1,2,4]triazolo[1,5-a]pyrimidines allows for regioselective modification, which is crucial in creating compounds with specific structural features for targeted scientific applications. This method can lead to rapid synthesis and structural diversity .
Chemical Synthesis and Rearrangements
The Dimroth rearrangement is a chemical reaction that can be used to synthesize [1,2,4]triazolo[1,5-a]pyrimidines. This suggests that CM-TPMF could be used in synthetic chemistry research to explore new reactions and rearrangements .
Development of Prototype Inhibitors
Research into related compounds has involved the optimization of prototype inhibitors for various biological targets. CM-TPMF could similarly be used in the development and optimization of new inhibitors for research purposes .
Future Directions
The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This suggests that there may be future research opportunities in exploring different substituents and applications for this scaffold.
Mechanism of Action
Target of Action
The primary target of CM-TPMF is the KCa2.1 channel , also known as the small conductance calcium-activated potassium channel protein 1 . This channel is a member of the calcium- and sodium-activated potassium channels (KCa, KNa) family .
Mode of Action
CM-TPMF acts as an agonist of the KCa2.1 channel . It has been shown that CM-TPMF activates KCa2.1 with an EC50 value of 24 nM . The activation of KCa2.1 by CM-TPMF is dependent on the presence of Ser293 in the transmembrane segment 5 of the channel . This suggests that CM-TPMF interacts directly with this site to modulate the channel’s activity .
properties
IUPAC Name |
N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWQEQUDKBSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



